3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is a versatile chemical compound extensively used in scientific research due to its diverse applications. This compound exhibits remarkable properties that enable its utilization in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.
Preparation Methods
The synthesis of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions typically include the use of aqueous HCl for quenching and sodium hydrogen carbonate for washing .
Chemical Reactions Analysis
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is extensively used in scientific research due to its diverse applications. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is a halogenated pyridine derivative used as a fluorinated building block.
Indole Derivatives: These compounds exhibit anti-inflammatory and analgesic activities.
Pinacol Boronic Esters: These compounds are used in catalytic protodeboronation reactions.
The uniqueness of this compound lies in its specific chemical structure and properties, which enable its diverse applications in various fields.
Properties
Molecular Formula |
C11H16Cl3FN2 |
---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
3-chloro-5-fluoro-4-(piperidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H14ClFN2.2ClH/c12-10-6-14-7-11(13)9(10)5-8-3-1-2-4-15-8;;/h6-8,15H,1-5H2;2*1H |
InChI Key |
DOTNUXDLNSZYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=C(C=NC=C2F)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.